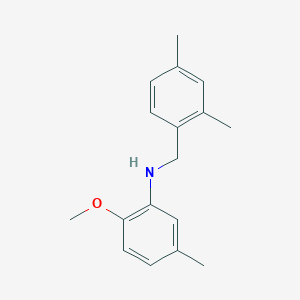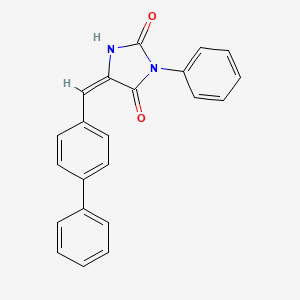![molecular formula C13H9BrClN3O2 B5708679 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide, also known as BCI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BCI has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide involves the inhibition of various enzymes and pathways. This compound has been shown to inhibit the activity of c-Myc, a transcription factor that is overexpressed in many cancers. By inhibiting the activity of c-Myc, this compound can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of GSK3β, an enzyme that is involved in the pathogenesis of Alzheimer's disease. By inhibiting the activity of GSK3β, this compound can prevent the formation of β-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of c-Myc. This compound has also been shown to prevent the formation of β-amyloid plaques in Alzheimer's disease by inhibiting the activity of GSK3β. Additionally, this compound has been shown to have anti-inflammatory effects, as it can inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are many future directions for the study of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the study of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the study of this compound in other diseases, such as Parkinson's disease or Huntington's disease, could provide insight into its potential therapeutic applications. Finally, the development of this compound as a diagnostic tool for the early detection of cancer or Alzheimer's disease could have significant clinical implications.
Synthesemethoden
The synthesis of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 5-bromo-2-chlorobenzoic acid with 4-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of various diseases. This compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the activity of the oncogenic protein c-Myc. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK3β), which is involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O2/c14-9-1-2-11(15)10(7-9)13(19)20-18-12(16)8-3-5-17-6-4-8/h1-7H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZVULFNGVWBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

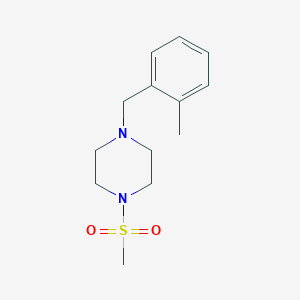
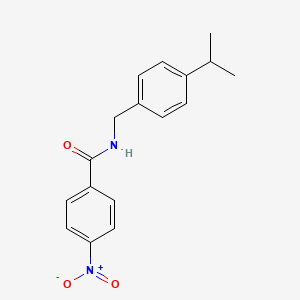

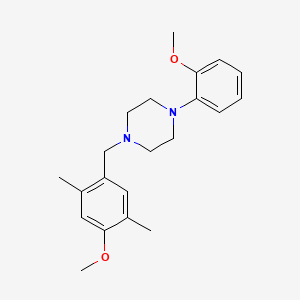
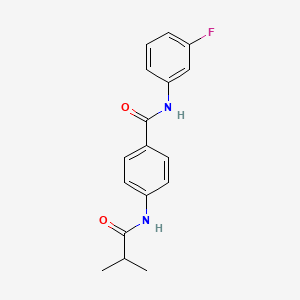
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)

![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)
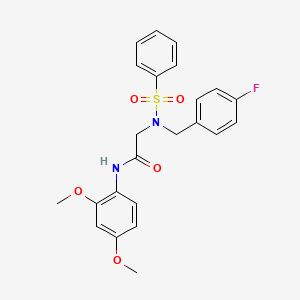

![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
